2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline
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Overview
Description
2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline is an organic compound with a complex structure that includes an aniline moiety, a tert-butyl group, and a tetrahydrofuran (oxolane) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline typically involves multiple steps. One common method starts with the reaction of aniline with 2-bromoethyl oxolane under basic conditions to form N-[2-(oxolan-2-yl)ethyl]aniline. This intermediate is then reacted with tert-butyl chloride in the presence of a base to introduce the tert-butyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylpropan-2-yl)oxy]cyclopentan-1-ol
- 2-[2-(tert-butoxy)ethoxy]ethanol
- N-(2-(tetrahydrofuran-2-yl)ethyl)aniline
Uniqueness
2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-N-[2-(oxolan-2-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-16(2,3)19-15-9-5-4-8-14(15)17-11-10-13-7-6-12-18-13/h4-5,8-9,13,17H,6-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNZHIUQKOMBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NCCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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